![molecular formula C13H16BrN B15221882 (1R,4R)-2-Benzyl-7-bromo-2-azabicyclo[2.2.1]heptane](/img/structure/B15221882.png)
(1R,4R)-2-Benzyl-7-bromo-2-azabicyclo[2.2.1]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rel-(1R,4R)-2-Benzyl-7-bromo-2-azabicyclo[2.2.1]heptane: is a bicyclic compound that features a bromine atom and a benzyl group attached to a 2-azabicyclo[221]heptane scaffold
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of rel-(1R,4R)-2-Benzyl-7-bromo-2-azabicyclo[2.2.1]heptane typically involves the following steps:
Starting Material: The synthesis begins with the preparation of a suitable bicyclic precursor, such as 2-azabicyclo[2.2.1]heptane.
Benzylation: The benzyl group is introduced via a benzylation reaction, often using benzyl bromide and a base such as sodium hydride or potassium carbonate.
Industrial Production Methods: Industrial production of rel-(1R,4R)-2-Benzyl-7-bromo-2-azabicyclo[2.2.1]heptane may involve large-scale bromination and benzylation processes, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming oxidized derivatives.
Reduction: Reduction reactions can be used to modify the bromine atom or other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products:
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced forms of the compound with altered bromine or benzyl groups.
Substitution: Substituted derivatives with new functional groups replacing the bromine atom.
Aplicaciones Científicas De Investigación
Chemistry:
Chiral Ligands: The compound can be used as a chiral ligand in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Building Blocks: It serves as a building block for the synthesis of more complex molecules.
Biology:
Enzyme Inhibitors: Potential use as an enzyme inhibitor in biochemical studies.
Receptor Studies: Useful in studying receptor-ligand interactions due to its unique structure.
Medicine:
Drug Development: Exploration as a lead compound in drug discovery for various therapeutic targets.
Pharmacological Studies: Investigation of its pharmacokinetic and pharmacodynamic properties.
Industry:
Catalysis: Application in catalytic processes for chemical manufacturing.
Material Science: Potential use in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of rel-(1R,4R)-2-Benzyl-7-bromo-2-azabicyclo[2.2.1]heptane involves its interaction with molecular targets such as enzymes or receptors. The bromine and benzyl groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The bicyclic structure provides rigidity and specificity in its interactions, making it a valuable tool in studying molecular pathways.
Comparación Con Compuestos Similares
- rel-(1R,4R)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane
- rel-(1R,2R,4R)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol
- 7-Oxabicyclo[2.2.1]heptane derivatives
Uniqueness:
- Bromine Atom: The presence of the bromine atom distinguishes it from other similar compounds, providing unique reactivity and binding properties.
- Benzyl Group: The benzyl group enhances its potential for interactions with biological targets, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C13H16BrN |
|---|---|
Peso molecular |
266.18 g/mol |
Nombre IUPAC |
(1R,4R)-2-benzyl-7-bromo-2-azabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C13H16BrN/c14-13-11-6-7-12(13)15(9-11)8-10-4-2-1-3-5-10/h1-5,11-13H,6-9H2/t11-,12-,13?/m1/s1 |
Clave InChI |
IOFSXPYIRVBNDN-ZNRZSNADSA-N |
SMILES isomérico |
C1C[C@@H]2C([C@H]1CN2CC3=CC=CC=C3)Br |
SMILES canónico |
C1CC2C(C1CN2CC3=CC=CC=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


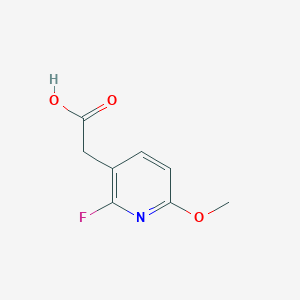
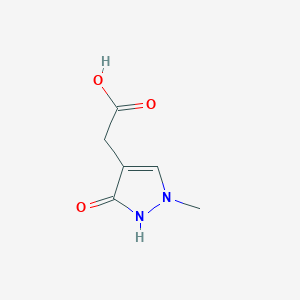
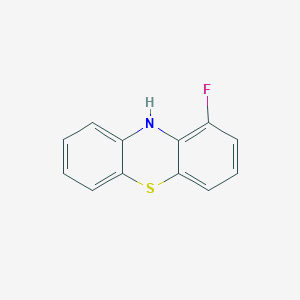


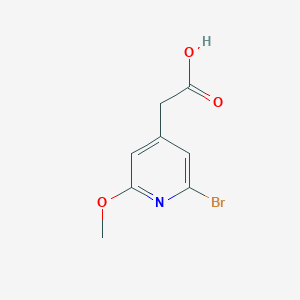
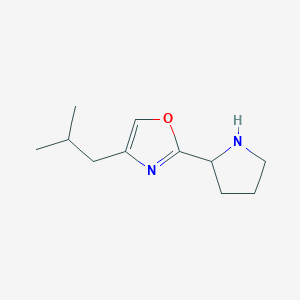
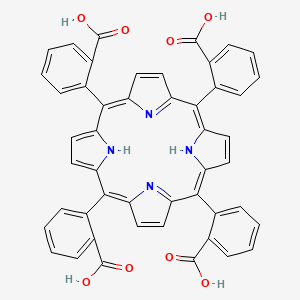
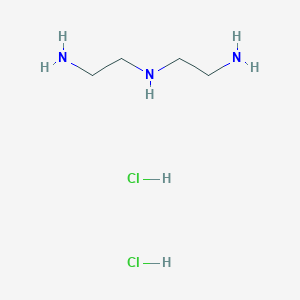
![6-[(2E)-2-[(E)-3-[1-(5-carboxypentyl)-3,3-dimethylindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindol-1-yl]hexanoic acid;bromide](/img/structure/B15221868.png)
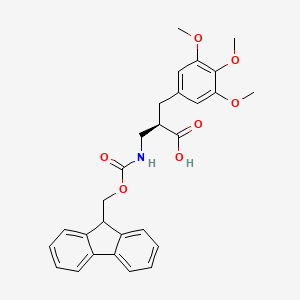
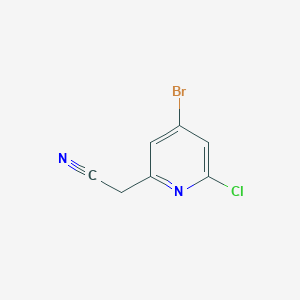
![(6-(6-(tert-Butoxycarbonyl)-3,6-diazabicyclo[3.1.1]heptan-3-yl)pyridin-3-yl)boronic acid](/img/structure/B15221879.png)

